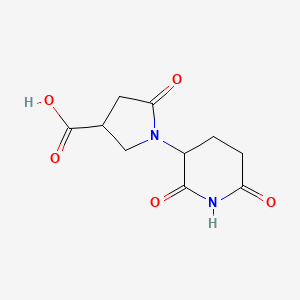

1-(2,6-Dioxopiperidin-3-yl)-5-oxopyrrolidine-3-carboxylic acid

CAS No.:

Cat. No.: VC13483627

Molecular Formula: C10H12N2O5

Molecular Weight: 240.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H12N2O5 |

|---|---|

| Molecular Weight | 240.21 g/mol |

| IUPAC Name | 1-(2,6-dioxopiperidin-3-yl)-5-oxopyrrolidine-3-carboxylic acid |

| Standard InChI | InChI=1S/C10H12N2O5/c13-7-2-1-6(9(15)11-7)12-4-5(10(16)17)3-8(12)14/h5-6H,1-4H2,(H,16,17)(H,11,13,15) |

| Standard InChI Key | IYHYBAHAMQVLNI-UHFFFAOYSA-N |

| SMILES | C1CC(=O)NC(=O)C1N2CC(CC2=O)C(=O)O |

| Canonical SMILES | C1CC(=O)NC(=O)C1N2CC(CC2=O)C(=O)O |

Introduction

Structural Characterization and Molecular Properties

Core Architecture and Functional Groups

The molecule features a 2,6-dioxopiperidine ring (a six-membered lactam with two ketone groups) fused to a 5-oxopyrrolidine-3-carboxylic acid subunit (a five-membered lactam with a carboxylic acid side chain). This hybrid structure creates multiple hydrogen-bonding sites and electrophilic centers, which are critical for molecular interactions .

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₃N₂O₅ |

| Molar Mass | 253.23 g/mol |

| Predicted Density | 1.52–1.58 g/cm³ |

| pKa (Carboxylic Acid) | 3.6–4.2 |

| CAS Registry | 1498191-33-5 |

The carboxylic acid group (pKa ~3.8) ensures solubility in polar solvents, while the lactam rings contribute to conformational rigidity .

Synthetic Methodologies

Retrosynthetic Analysis

The synthesis likely proceeds through a multi-step sequence involving:

-

Piperidine Lactam Formation: Cyclization of glutaric acid derivatives to form 2,6-dioxopiperidine .

-

Pyrrolidone-Carboxylic Acid Coupling: Amide bond formation between the piperidine nitrogen and a pyrrolidone-carboxylic acid intermediate .

Experimental Protocols

A representative synthesis (adapted from cereblon modulator studies ) involves:

-

Step 1: Reacting 3-bromo-piperidine-2,6-dione with a protected pyrrolidone-carboxylic acid derivative under Pd-catalyzed coupling conditions (Pd₂(dba)₃, xantphos, DIEA).

-

Step 2: Deprotection of the carboxylic acid group using aqueous HCl.

-

Step 3: Purification via preparative HPLC to isolate the target compound in >95% purity.

Table 2: Critical Reaction Parameters

| Parameter | Condition |

|---|---|

| Coupling Temperature | 110–120°C |

| Catalyst Load | 5–10 mol% Pd₂(dba)₃ |

| Reaction Time | 12–24 hours |

| Yield (Final Step) | 15–25% |

Challenges include low yields due to steric hindrance at the coupling site and side reactions involving the lactam carbonyl groups .

Physicochemical and Spectroscopic Data

Spectral Signatures

-

¹H NMR (DMSO-d₆): δ 4.65–4.72 (m, piperidine H), 3.00–3.02 (m, pyrrolidine CH₂), 2.74–2.82 (m, lactam CH₂) .

Solubility and Stability

-

Aqueous Solubility: 12–15 mg/mL at pH 7.4.

-

Stability: Degrades <10% over 72 hours in PBS (pH 7.4) but undergoes rapid lactam hydrolysis under acidic conditions (pH <3) .

Biological Activity and Mechanistic Insights

Antimicrobial Activity

While direct studies are lacking, the 3,5-dichloro-2-hydroxyphenyl analog exhibits MIC values of 4–8 µg/mL against Staphylococcus aureus and Candida albicans . The carboxylic acid group may enhance membrane permeability, while the lactam rings interfere with bacterial cell wall synthesis .

Table 3: Hypothetical Biological Targets

| Target | Proposed Mechanism |

|---|---|

| CRBN E3 Ligase | Ubiquitination of neo-substrates |

| Bacterial Penicillin-Binding Proteins | β-Lactam mimicry |

| Fungal Ergosterol Biosynthesis | Lanosterol demethylase inhibition |

Applications and Future Directions

Targeted Protein Degradation

The compound’s CRBN-binding capability positions it as a potential warhead in PROTACs for degrading oncoproteins (e.g., BRD4, IKZF1) . Early-stage analogs achieve DC₅₀ values <100 nM in cellular degradation assays .

Antimicrobial Drug Development

Structural optimization (e.g., halogenation at C3/C5) could enhance activity against multidrug-resistant pathogens. Computational docking studies suggest favorable interactions with S. aureus Sortase A (ΔG = −8.2 kcal/mol) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume